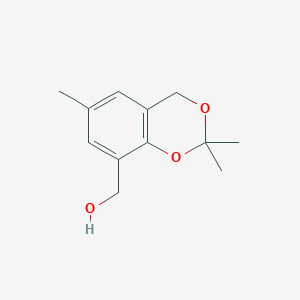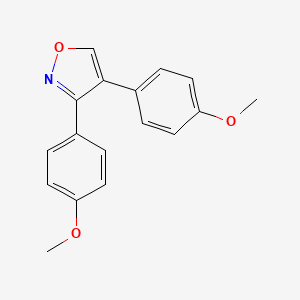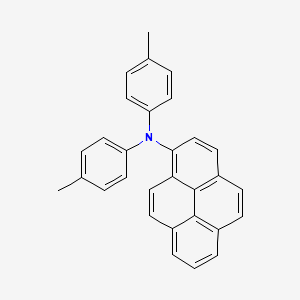![molecular formula C19H21NO6 B14265108 Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)
Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
The synthesis of Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyrrolo Ring: The pyrrolo ring can be introduced via a cyclization reaction, often using a suitable cyclizing agent.
Functional Group Modifications: The methoxy and dimethyl groups are introduced through methylation reactions, while the dioxo groups are typically introduced via oxidation reactions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
化学反应分析
Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form additional dioxo groups or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
科学研究应用
Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
相似化合物的比较
Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate can be compared with other similar compounds, such as:
8,9-Dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline: Lacks the ethyl carboxylate group, which may affect its reactivity and applications.
Ethyl 8,9-dimethoxy-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate: Lacks the dimethyl groups, which may influence its chemical properties and interactions.
8,9-Dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ethyl ester.
属性
分子式 |
C19H21NO6 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-6H-pyrrolo[2,1-a]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C19H21NO6/c1-6-26-18(23)14-15-11-8-13(25-5)12(24-4)7-10(11)9-19(2,3)20(15)17(22)16(14)21/h7-8H,6,9H2,1-5H3 |
InChI 键 |
ZHURQQFIXNPBDY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C3=CC(=C(C=C3CC(N2C(=O)C1=O)(C)C)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/no-structure.png)
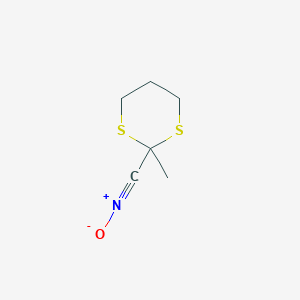
![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)
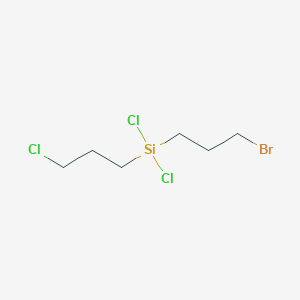
![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)
